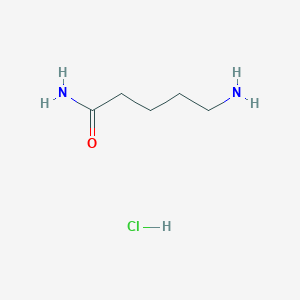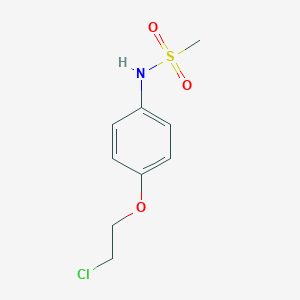
2-chloro-N-(2,4,6-trimethylphenyl)acetamide
Vue d'ensemble
Description
The compound 2-chloro-N-(2,4,6-trimethylphenyl)acetamide is a derivative of acetamide with specific substitutions on the phenyl ring and the acetamide moiety. It is structurally related to various other substituted acetamides, which have been the subject of several studies to understand their synthesis, molecular structure, and physical and chemical properties.
Synthesis Analysis
The synthesis of related chloroacetamide compounds typically involves the reaction of corresponding amines with acid chlorides or other suitable acylating agents. For instance, compounds similar to 2-chloro-N-(2,4,6-trimethylphenyl)acetamide have been prepared by reacting N-[(trimethylsilyl)methyl]amine with acid chlorides . Another method includes the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate to synthesize N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide . These methods could potentially be adapted for the synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide.
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide is expected to be similar to that of other related acetamides. For example, the structure of 2-chloro-N-(4-chlorophenyl)acetamide shows that molecules are linked into chains through N—H⋯O hydrogen bonding . The effect of substitutions on the crystal structure has been studied, revealing that changes in the mean ring distances are smaller on substitution as the effect has to be transmitted through the peptide linkage . These findings suggest that the molecular structure of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide would also exhibit similar hydrogen bonding and be influenced by the substituents on the phenyl ring.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroacetamides are often characterized using spectroscopic methods such as FTIR, FT-Raman, and NMR, as well as quantum chemical calculations and X-ray crystallography . These studies provide insights into the vibrational characteristics, thermodynamical properties, and crystal packing of the compounds. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using X-ray diffraction analysis . Similar analytical techniques could be applied to 2-chloro-N-(2,4,6-trimethylphenyl)acetamide to determine its physical and chemical properties.
Applications De Recherche Scientifique
1. Comparative Metabolism in Human and Rat Liver Microsomes
Research by Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides, including compounds similar to 2-chloro-N-(2,4,6-trimethylphenyl)acetamide, in human and rat liver microsomes. This study highlighted the metabolic pathways and differences between species, contributing to our understanding of the metabolic processing of chloroacetamide compounds in different organisms (Coleman, Linderman, Hodgson, & Rose, 2000).
2. Structural Studies of Related Compounds
Gowda et al. (2006) conducted structural studies on compounds including N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides. This research provides insights into the effects of substitutions on the crystal structure of these compounds, which is vital for understanding their chemical properties and potential applications in various scientific fields (Gowda, Kožíšek, & Fuess, 2006).
3. Silylated Derivatives Synthesis and Structure
Nikonov et al. (2016) explored the synthesis and structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide, a related compound to 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. This research contributes to the field of synthetic chemistry, providing valuable information for the development of new compounds and materials (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).
4. Radiosynthesis of Chloroacetanilide Herbicide
Latli and Casida (1995) conducted a study on the radiosynthesis of a chloroacetanilide herbicide, closely related to 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. This research is significant for understanding the synthesis process of such compounds and their potential applications in agricultural sciences (Latli & Casida, 1995).
Safety And Hazards
The safety information for 2-chloro-N-(2,4,6-trimethylphenyl)acetamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor .
Propriétés
IUPAC Name |
2-chloro-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7-4-8(2)11(9(3)5-7)13-10(14)6-12/h4-5H,6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYQXBOOGVRRKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367947 | |
| Record name | 2-chloro-N-(2,4,6-trimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,4,6-trimethylphenyl)acetamide | |
CAS RN |
3910-51-8 | |
| Record name | 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3910-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-2',4',6'-trimethylacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003910518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-chloro-N-(2,4,6-trimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-mesitylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















